molecular formula C10H18O5 B12520892 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol CAS No. 671802-05-4

2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol

Cat. No.: B12520892
CAS No.: 671802-05-4
M. Wt: 218.25 g/mol
InChI Key: VJUDYEQHYZUYST-UHFFFAOYSA-N
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Description

This compound features a bicyclic orthoester core (4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) linked to an ethoxyethanol side chain. The orthoester bicyclic oxazaborolidine (OBO) group is widely used in organic synthesis as a protecting group for ketones and alcohols due to its stability under basic and neutral conditions but labile nature under acidic hydrolysis . Its ethoxyethanol substituent enhances hydrophilicity, making it suitable for applications requiring aqueous compatibility, such as drug delivery or bioconjugation .

Properties

CAS No.

671802-05-4

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

2-[2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethanol

InChI

InChI=1S/C10H18O5/c1-9-6-13-10(14-7-9,15-8-9)2-4-12-5-3-11/h11H,2-8H2,1H3

InChI Key

VJUDYEQHYZUYST-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CCOCCO

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Pentaerythritol Derivatives

The bicyclic core is synthesized via cyclocondensation of pentaerythritol with triethyl orthoacetate or orthopropionate under acidic conditions.

Procedure :

  • Reactants : Pentaerythritol (68 g, 0.5 mol), triethyl orthoacetate (88 g, 0.5 mol), p-toluenesulfonic acid (0.5 g).
  • Conditions : Heated at 140°C in dioctyl phthalate (400 mL) for 2 hours, followed by vacuum distillation.
  • Yield : 70–80%.

Key Reaction :
$$
\text{Pentaerythritol} + \text{Triethyl orthoacetate} \xrightarrow{\text{H}^+} \text{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane} + 3 \text{EtOH}
$$

Characterization :

  • $$^1$$H NMR (CDCl$$3$$): δ 3.98 (6H, s, OCH$$2$$), 3.90 (2H, s, CH$$2$$OH), 1.55 (2H, q, CH$$2$$), 0.96 (3H, t, CH$$_3$$).

Boron Trifluoride-Mediated Rearrangement

Bicyclic ortho esters are accessible via BF$$_3$$-catalyzed rearrangements of oxetane precursors.

Example :

  • Reactants : 3-Methyl-3-(tosyloxymethyl)oxetane (10 mmol), BF$$3$$·OEt$$2$$ (5 mol%).
  • Conditions : Stirred in CH$$2$$Cl$$2$$ at 0°C for 12 hours.
  • Yield : 65–75%.

Introduction of the Ethoxyethanol Side Chain

Nucleophilic Substitution with Ethoxyethanol

The hydroxyl group of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-ylmethanol is converted to a tosylate, followed by reaction with ethoxyethanol.

Procedure :

  • Tosylation :
    • Reactants : Bicyclic methanol (10 mmol), TsCl (12 mmol), pyridine (20 mL).
    • Conditions : 0°C to rt, 6 hours.
    • Yield : 85–90%.
  • Alkylation :
    • Reactants : Tosylated intermediate (10 mmol), 2-(2-hydroxyethoxy)ethanol (12 mmol), K$$2$$CO$$3$$ (15 mmol).
    • Conditions : Reflux in DMF (50 mL) for 24 hours.
    • Yield : 60–70%.

Key Reaction :
$$
\text{Bicyclic-OTs} + \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{TsOH}
$$

Mitsunobu Coupling

Direct coupling of the bicyclic alcohol with ethoxyethanol using DEAD and PPh$$_3$$.

Procedure :

  • Reactants : Bicyclic alcohol (10 mmol), ethoxyethanol (12 mmol), DEAD (12 mmol), PPh$$_3$$ (12 mmol).
  • Conditions : THF, 0°C to rt, 12 hours.
  • Yield : 75–80%.

Optimization :

  • Solvent : THF > DMF > DCM.
  • Temperature : 0°C minimizes side reactions.

Alternative Pathways

Epoxide Ring-Opening Strategy

Ethylene oxide reacts with the bicyclic alcohol under basic conditions to form the ethoxyethanol chain.

Procedure :

  • Reactants : Bicyclic alcohol (10 mmol), ethylene oxide (30 mmol), NaOH (15 mmol).
  • Conditions : 80°C, 12 hours.
  • Yield : 50–55%.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Key Advantage
Nucleophilic Substitution 60–70 >95% Scalable, uses inexpensive reagents
Mitsunobu Coupling 75–80 >98% High regioselectivity
Epoxide Ring-Opening 50–55 90% Single-step reaction

Notes :

  • Mitsunobu coupling offers superior yields but requires stoichiometric phosphine.
  • Nucleophilic substitution is preferred for large-scale synthesis despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trioxabicyclo[2.2.2]octane moiety can interact with various enzymes and receptors, modulating their activity. The ethoxyethanol side chain may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The OBO core is highly modular, with substituents dictating reactivity and applications. Key analogs include:

Compound Name Substituent/Functional Group Key Properties
Target Compound Ethoxyethanol chain Hydrophilic; acid-labile; used in Pd-catalyzed cross-couplings
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethan-1-one (OBO-ketone) Acetyl group Neutral stability; intermediates in C–H functionalization
2-(4-(Dimethylamino)phenyl)-OBO-ketone (6i) Dimethylaminophenyl Electron-rich; 91% yield in Pd-catalyzed arylation
2-(2-Vinylphenyl)-OBO-ketone (6j) Vinylphenyl Enables Diels-Alder reactions; 84% yield
Silane-substituted OBO (CID 3076492) Cyclobutyl and trimethylsilyl ethynyl Steric bulk; used in hydrophobic environments
Benzyl carbamate-OBO derivative Benzyl carbamate peptide linker Peptide synthesis; acid-sensitive protecting group

Reactivity and Stability

  • Acid Lability: All OBO derivatives hydrolyze under acidic conditions to yield carboxylic acids or alcohols. However, electron-withdrawing groups (e.g., silyl ethers in 6h) slow hydrolysis, while electron-donating groups (e.g., dimethylamino in 6i) accelerate it .
  • Synthetic Flexibility: The target compound’s ethoxyethanol chain facilitates polar reaction media compatibility, whereas aryl-substituted analogs (e.g., 6i, 6j) are optimized for cross-coupling reactions in THF/NaOtBu systems .

Biological Activity

The compound 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol is an intriguing chemical entity with potential biological activity. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure, specifically the 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety, which contributes to its unique properties. The molecular formula is C10H18O4C_{10}H_{18}O_4 with a molecular weight of approximately 202.25 g/mol . The InChIKey for this compound is IVYGPMQYLKQFNP-UHFFFAOYSA-N , and it can be identified in databases such as NIST and PubChem under various identifiers.

The biological activity of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol is primarily attributed to its interaction with cellular targets involved in metabolic pathways and signaling cascades. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that are crucial for cellular functions.

Antimicrobial Properties

Recent research has indicated that compounds related to the bicyclic structure exhibit antimicrobial activity against various pathogens. For instance, studies have demonstrated that derivatives of 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane show effectiveness against Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis or inhibiting key metabolic enzymes.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) : A dissertation highlighted the potential of bicyclic compounds in inhibiting the T3SS in pathogenic bacteria such as E. coli. This inhibition could significantly reduce virulence factor secretion, making these compounds valuable in combating antibiotic-resistant strains .
  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane derivatives on human cell lines. Results indicated a concentration-dependent response where higher concentrations led to increased cell death .

Data Summary

Biological ActivityObservations
AntimicrobialEffective against various pathogens
T3SS InhibitionSignificant reduction in virulence factors
CytotoxicityConcentration-dependent effects on human cells

Research Findings

Research has focused on the synthesis and modification of bicyclic compounds to enhance their biological activity and reduce toxicity. Notably:

  • Structure-Activity Relationship (SAR) studies reveal that modifications at specific positions on the bicyclic framework can lead to enhanced antimicrobial properties.
  • Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to better understand their therapeutic potential.

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